molecular formula C13H20FN3 B3179593 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline CAS No. 1026156-06-8

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline

Cat. No.: B3179593
CAS No.: 1026156-06-8
M. Wt: 237.32 g/mol
InChI Key: UZMHTNJFDRSJMT-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline, also known as FPPA, is a chemical compound with the molecular formula C13H20FN3 . It has garnered increasing attention due to its diverse biological properties and potential applications across various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI and SMILES notations . The exact mass of the molecule is 209.13282569 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.32 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Eperezolid-Like Molecules : The synthesis of molecules similar to 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline and their antimicrobial activities have been explored. These compounds exhibited high anti-Mycobacterium smegmatis activity, indicating their potential in antimicrobial applications (Yolal et al., 2012).

Fluorinated Compounds and Antimicrobial Properties

  • 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carb oxylic acid : This compound, a new fluorinated high broad-spectrum antibacterial agent related to nalidixic acid, showed significant activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Docking and QSAR Studies for Kinase Inhibitors

  • c-Met Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, showing their potential as c-Met kinase inhibitors. This could be relevant in cancer research (Caballero et al., 2011).

Antimicrobial Activity of Synthesized Compounds

  • Schiff’s Base, Azetidinones, and Thiazolidinones : A study on the synthesis of derivatives of 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and their antimicrobial activity was reported. This highlights the potential of fluoro-substituted compounds in antimicrobial applications (Mistry et al., 2016).

Synthesis and Evaluation of Antidepressants

  • 5-HT Reuptake Inhibitors : Research on unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, based on coupling of various indole derivatives to aniline moieties, provides insights into the development of efficient antidepressants (Matzen et al., 2000).

Electrochemical Behavior and Polymerization

  • Electrochemical Polymerization of Fluoro‐Substituted Anilines : The study of the electrochemical behavior of fluoro-substituted anilines, including their polymerization in various media, opens up possibilities in materials science and engineering (Cihaner & Önal, 2002).

Fluorescence Studies for Aniline Sensing

  • Novel Thiophene Substituted 1,3,4-Oxadiazoles : Fluorescence quenching studies of thiophene-substituted oxadiazole derivatives by aniline in various solvents suggest applications in sensing technologies (Naik et al., 2018).

Safety and Hazards

The safety and hazards associated with 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline are not explicitly mentioned in the search results. For detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

Properties

IUPAC Name

3-fluoro-4-(4-propylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-2-5-16-6-8-17(9-7-16)13-4-3-11(15)10-12(13)14/h3-4,10H,2,5-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMHTNJFDRSJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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